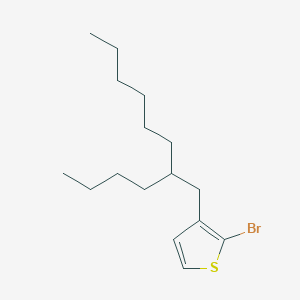
2-Bromo-3-(2-butyloctyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-(2-butyloctyl)thiophene is an organosulfur compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the second position and a 2-butyloctyl group at the third position of the thiophene ring. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2-butyloctyl)thiophene typically involves the bromination of a thiophene derivative followed by the introduction of the 2-butyloctyl group. One common method is the bromination of 3-(2-butyloctyl)thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-(2-butyloctyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura, Stille, and Heck reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or potassium tert-butoxide in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling: Palladium or nickel catalysts in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or dimethyl sulfoxide (DMSO).
Major Products
Substitution: Thiophene derivatives with various functional groups replacing the bromine atom.
Coupling: Biaryl or vinyl-thiophene compounds with extended conjugation.
Oxidation: Thiophene sulfoxides or sulfones with enhanced electron-withdrawing properties.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-(2-butyloctyl)thiophene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-3-(2-butyloctyl)thiophene in various applications depends on its chemical structure and reactivity. In organic electronics, the compound’s conjugated system facilitates charge transport and light absorption, making it suitable for use in semiconducting materials. In pharmaceuticals, the thiophene ring can interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromothiophene: A simpler analog with a bromine atom at the second position of the thiophene ring.
3-Bromothiophene: Similar to 2-Bromothiophene but with the bromine atom at the third position.
2-Bromo-3-hexylthiophene: Contains a hexyl group at the third position instead of a 2-butyloctyl group.
Uniqueness
2-Bromo-3-(2-butyloctyl)thiophene is unique due to the presence of the bulky 2-butyloctyl group, which can influence its solubility, electronic properties, and reactivity compared to simpler thiophene derivatives. This structural feature makes it particularly valuable in the design of materials with specific properties for advanced applications .
Eigenschaften
Molekularformel |
C16H27BrS |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
2-bromo-3-(2-butyloctyl)thiophene |
InChI |
InChI=1S/C16H27BrS/c1-3-5-7-8-10-14(9-6-4-2)13-15-11-12-18-16(15)17/h11-12,14H,3-10,13H2,1-2H3 |
InChI-Schlüssel |
CZGQRFOKNUJJKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCC)CC1=C(SC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13165975.png)

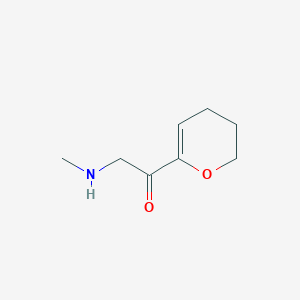

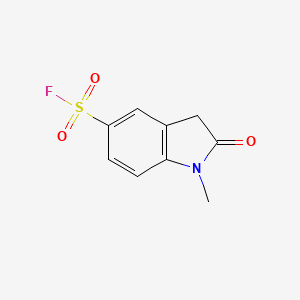
![2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13166005.png)
![2-[(2,3-Dichlorophenyl)methyl]oxirane](/img/structure/B13166010.png)
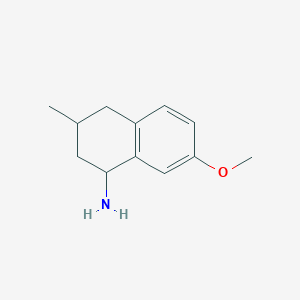
![2-[(3-Fluorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B13166023.png)
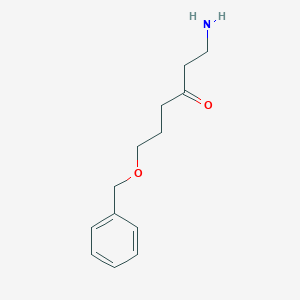
![[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride](/img/structure/B13166030.png)
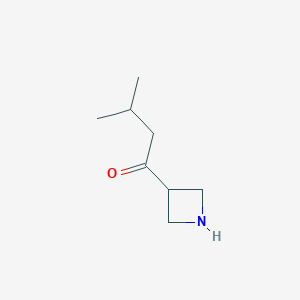
![1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13166036.png)

